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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (CoH7NO:2) for Advanced
Research Applications

Introduction

2-(4-Formylphenoxy)acetonitrile is a bifunctional organic compound of significant interest to
the scientific community, particularly in the realms of medicinal chemistry and materials
science. Its molecular architecture, featuring a phenoxy ether scaffold functionalized with both
a reactive formyl (aldehyde) group and a versatile nitrile group, establishes it as a valuable
synthetic intermediate.[1] This guide, designed for researchers and drug development
professionals, provides a comprehensive overview of its core properties, a robust synthesis
protocol, an exploration of its chemical reactivity, and its applications as a molecular building
block.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structural and physical
properties. This data is critical for experimental design, stoichiometric calculations, and
analytical characterization.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)
Molecular Formula CoH7NO2 [2][3]
Molecular Weight 161.16 g/mol [11[2][3]
CAS Number 385383-45-9 [2][3]

2-(4-

IUPAC Name . [4]
Formylphenoxy)acetonitrile
1S/C9H7NO2/c10-5-6-12-9-3-

InChl [3]
1-8(7-11)2-4-9/h1-4,7H,6H2
RHOUEVUVWQOUMH-

InChliKey [3]
UHFFFAOYSA-N

SMILES N#CCOC1=CC=C(C=C1)C=0

Table 2: Physical and Handling Data

Property Value Source(s)

Appearance Solid / Liquid

Boiling Point 146-148 °C at 0.1 mmHg [2][3]I5]

Storage Conditions

Store at 2-8°C under an inert
atmosphere (Nitrogen or
Argon)

[1]3]

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing 2-(4-

Formylphenoxy)acetonitrile is via the Williamson ether synthesis. This classical organic

reaction provides a reliable method for forming the key ether linkage.

Principle of Synthesis

The synthesis involves the nucleophilic substitution reaction between the phenoxide ion of 4-

hydroxybenzaldehyde and an electrophilic haloacetonitrile, typically chloroacetonitrile. A mild
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base is required to deprotonate the phenolic hydroxyl group, thereby activating it as a potent
nucleophile.

Causality of Reagent Choice:

e 4-Hydroxybenzaldehyde: Serves as the aromatic backbone. Its phenolic proton is sufficiently
acidic (pKa = 7.6) to be removed by a common, non-hydrolytic base like potassium
carbonate.[6][7]

o Chloroacetonitrile: Acts as the electrophile. The chlorine atom is a good leaving group,
readily displaced by the phenoxide nucleophile.

o Potassium Carbonate (K2COs): A widely used base in this reaction type due to its low cost,
moderate reactivity, and ease of removal from the reaction mixture. It is strong enough to
deprotonate the phenol without causing unwanted side reactions with the aldehyde or nitrile
moieties.[8]

o Acetone or Acetonitrile (Solvent): These polar aprotic solvents are ideal as they effectively
dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the
reaction chemistry.

Diagram of Synthetic Workflow
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Caption: Williamson ether synthesis workflow for 2-(4-Formylphenoxy)acetonitrile.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be
conducted in a well-ventilated fume hood.
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» Reaction Setup:

o To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL
per gram of 4-hydroxybenzaldehyde).

o Addition of Reagents:

o Begin vigorous stirring to create a fine suspension.

o Add chloroacetonitrile (1.2 eq) to the mixture dropwise via a syringe or dropping funnel.
e Reaction Execution:

o Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18
hours.

o Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using
a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-
hydroxybenzaldehyde spot indicates reaction completion.

o Workup and Isolation:

o Cool the mixture to room temperature and filter to remove the inorganic salts (K=2COs and
KCI).

o Wash the filter cake with a small amount of acetone.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to
yield the crude product.

o Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

o Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water,
and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate
under reduced pressure.
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e Purification:

o Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting
with a gradient of hexane and ethyl acetate to afford the pure 2-(4-
Formylphenoxy)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(4-Formylphenoxy)acetonitrile stems from the orthogonal reactivity
of its two functional groups, allowing for selective transformations.[1]

Reactions of the Aldehyde Group

The formyl group is a classic electrophilic site, enabling numerous carbon-carbon and carbon-
heteroatom bond-forming reactions:

» Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(4-
carboxyphenoxy)acetonitrile, using standard oxidants like potassium permanganate (KMnOa)
or Jones reagent.

e Reduction: Selective reduction to the benzyl alcohol, 2-(4-
(hydroxymethyl)phenoxy)acetonitrile, is readily achieved with mild reducing agents such as
sodium borohydride (NaBHa).

o Reductive Amination: Reaction with a primary or secondary amine in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OACc)s) yields the corresponding
amine derivative.

o Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons,
and Knoevenagel condensation reactions to form alkenes. It also forms Schiff bases (imines)
upon reaction with primary amines.[1][7]

Reactions of the Nitrile Group

The nitrile group offers a different set of synthetic possibilities:

e Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding
carboxylic acid or amide.
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e Reduction: Can be reduced to a primary amine, 2-(4-formylphenoxy)ethan-1-amine, using
strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

e Cyclization: The nitrile can act as an electrophile or participate in cycloaddition reactions,
making it a key component for the synthesis of nitrogen-containing heterocycles like

tetrazoles.[1]

Diagram of Chemical Reactivity
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Caption: Reactivity map showing transformations of the aldehyde and nitrile groups.

Applications in Research and Drug Development

The unique structure of 2-(4-Formylphenoxy)acetonitrile makes it a strategic precursor in
several high-value research areas.

o Pharmaceutical Intermediate: The nitrile group is a common functional group in many
pharmaceuticals, and acetonitrile itself is a key reagent and solvent in the industry.[9][10][11]
This compound provides a scaffold that can be elaborated into more complex drug
candidates. Its dual handles allow for the sequential addition of different pharmacophoric
elements, facilitating the construction of compound libraries for high-throughput screening.[1]

¢ Heterocyclic Synthesis: The ability to convert both the aldehyde and nitrile groups into
amines, acids, or other reactive handles makes this molecule an ideal starting point for
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constructing diverse heterocyclic ring systems (e.g., quinolines, benzimidazoles), which form
the core of countless bioactive molecules.

o Materials Science: The combination of an aromatic ring and polar functional groups suggests
potential for use as a monomer or precursor in the development of novel polymers or
functional materials with specific electronic or optical properties.[9]

Safety and Handling

Proper handling of 2-(4-Formylphenoxy)acetonitrile is essential to ensure laboratory safety.
The compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious  [1]

eye irritation.H335: May cause

respiratory irritation.

P280: Wear protective
gloves/protective clothing/eye
protection/face
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell.P305+P351+P338: IF
IN EYES: Rinse cautiously with

Precautionary Statements

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.
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Handling Recommendations:
» Always use this chemical within a certified chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat,
and chemical safety goggles.

» Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

o Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert
atmosphere as recommended.[1][3]

Conclusion

2-(4-Formylphenoxy)acetonitrile is more than a simple organic molecule; it is a versatile
platform for chemical innovation. Its well-defined structure, accessible synthesis, and
orthogonal functional groups provide researchers with a powerful tool for constructing complex
molecular targets. From serving as a core fragment in drug discovery programs to a precursor
for novel materials, its potential applications are broad and significant, making it a compound of
considerable value to the scientific research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

